Bienvenue dans la boutique en ligne BenchChem!

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Anticancer Colon cancer HCT-116

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 879043-60-4) is a synthetic indolin-2-one (oxindole) derivative with the molecular formula C₁₉H₁₈ClNO₄ and a molecular weight of 359.8 g/mol. The compound features a 3-hydroxy-3-(2-oxopropyl) pharmacophore attached to an indolin-2-one core, N¹-alkylated with a 2-(2-chlorophenoxy)ethyl substituent.

Molecular Formula C19H18ClNO4
Molecular Weight 359.8g/mol
CAS No. 879043-60-4
Cat. No. B368450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
CAS879043-60-4
Molecular FormulaC19H18ClNO4
Molecular Weight359.8g/mol
Structural Identifiers
SMILESCC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3Cl)O
InChIInChI=1S/C19H18ClNO4/c1-13(22)12-19(24)14-6-2-4-8-16(14)21(18(19)23)10-11-25-17-9-5-3-7-15(17)20/h2-9,24H,10-12H2,1H3
InChIKeyPDILFUVVYVHQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 879043-60-4): Structural Identity and Procurement Context


1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 879043-60-4) is a synthetic indolin-2-one (oxindole) derivative with the molecular formula C₁₉H₁₈ClNO₄ and a molecular weight of 359.8 g/mol . The compound features a 3-hydroxy-3-(2-oxopropyl) pharmacophore attached to an indolin-2-one core, N¹-alkylated with a 2-(2-chlorophenoxy)ethyl substituent. This scaffold is structurally related to the naturally occurring metabolite 3-hydroxy-3-(2-oxopropyl)indolin-2-one, which is produced by the human gut bacterium Enterocloster sp. RD014215 and has demonstrated nitric oxide (NO) production inhibitory activity (IC₅₀ = 34 µM) in murine macrophages [1]. As a custom-synthesis research chemical with limited published primary pharmacological data, the procurement value of this compound lies in its distinct substitution pattern (ortho-chloro on the phenoxy ring, ethyl linker, and unsubstituted indolin-2-one aryl positions), which differentiates it for structure-activity relationship (SAR) exploration, patent landscape navigation, and derivatization studies [2].

Why 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs


Indolin-2-one derivatives are not functionally interchangeable. The N¹-substituent, the position of the chlorine atom on the phenoxy ring (ortho vs. para), the linker length (ethyl vs. propyl), and the substitution state of the indolin-2-one aryl ring (unsubstituted vs. bromo, methyl, or dimethyl) collectively govern target engagement, physicochemical properties, and synthetic derivatization potential [1]. For example, the ortho-chlorophenoxy configuration in this compound introduces a distinct steric and electronic environment around the N¹ side chain compared to its para-chloro isomer—a difference that has been shown to shift anticancer cytotoxicity by orders of magnitude in related indolin-2-one series . Likewise, the unsubstituted indolin-2-one aryl ring preserves four reactive positions (C-4, C-5, C-6, C-7) for late-stage functionalization, a feature lost in the 5,7-dimethyl analog (CEP) which retains only two . These structural distinctions are quantifiable in terms of IC₅₀ shifts, LogP differences, and the number of accessible derivatization sites.

Quantitative Differentiation Evidence: 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one vs. Analogs


Ortho- vs. Para-Chlorophenoxy Configuration Shifts Anticancer Cytotoxicity in Colon Cancer Models

The ortho-chlorophenoxy configuration of the target compound predicts a distinct cytotoxicity profile relative to its para-chloro positional isomer. The direct para-chloro analog, 1-(2-(4-chlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, demonstrated an IC₅₀ of 0.12 mg/mL against HCT-116 human colon cancer cells, outperforming the standard chemotherapeutic doxorubicin (IC₅₀ = 2.29 mg/mL) by approximately 19-fold . While the target compound lacks published HCT-116 data, the ortho-chloro substitution is known in medicinal chemistry to alter steric congestion around the ether oxygen and modulate hydrogen-bonding geometry with biological targets, typically shifting target binding and potency compared to the para isomer. In related indolin-2-one kinase inhibitor series, ortho-substituted phenoxy derivatives have shown IC₅₀ differences of 2- to 10-fold relative to their para counterparts [1]. Procuring the ortho-chloro compound therefore enables direct head-to-head comparison with the published para-chloro benchmark.

Anticancer Colon cancer HCT-116 Structure-activity relationship Chlorine positional isomerism

Unsubstituted Indolin-2-one Aryl Ring Preserves Four Derivatizable Positions for Late-Stage Functionalization vs. Dimethyl Analog (CEP)

The target compound retains four unsubstituted positions (C-4, C-5, C-6, C-7) on the indolin-2-one aryl ring, providing a superior chemical space for late-stage functionalization compared to the 5,7-dimethyl-substituted analog (CEP, CAS not specified), which retains only two accessible positions (C-4 and C-6) . This difference has practical consequences: the 5,7-dimethyl analog has a predicted LogP of 2.8 and water solubility of only 1.2 mg/L, with a predicted bioaccumulation factor (BCF) exceeding 2000—indicating high lipophilicity and potential bioavailability limitations . The unsubstituted target compound, by contrast, is expected to have a lower LogP and higher aqueous solubility (by class-level inference based on the absence of two methyl groups, which together contribute approximately +1.0 to LogP), making it more suitable as a starting scaffold for medicinal chemistry optimization where both potency and drug-like properties must be balanced [1].

Medicinal chemistry Late-stage functionalization Derivatization SAR exploration Lead optimization

NO Production Inhibition: Core Scaffold Activity (IC₅₀ 34 µM) Provides a Baseline for N¹-Substituent SAR

The unsubstituted core scaffold, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, is a naturally occurring bacterial metabolite that inhibits nitric oxide (NO) production in LPS-stimulated murine RAW264.7 macrophage cells with an IC₅₀ of 34 µM [1]. The target compound differs from this core by the addition of an N¹-(2-(2-chlorophenoxy)ethyl) substituent, which introduces a chlorophenoxy moiety known to enhance membrane permeability and target-binding avidity in related indolin-2-one series [2]. While no NO inhibition data exist for the target compound, the core scaffold IC₅₀ of 34 µM establishes a quantifiable baseline. N¹-substitution with hydrophobic aryloxyethyl groups has been shown to modulate immunomodulatory activity in indolin-2-one derivatives, and the ortho-chlorophenoxy group may alter both potency and selectivity relative to the unsubstituted core [2]. This makes the target compound a valuable tool for investigating the impact of N¹-substitution on NO pathway modulation.

Anti-inflammatory Nitric oxide inhibition Immunomodulation Natural product derivative Gut microbiome metabolite

Bromine Substitution at C-5 Enhances Cytotoxicity but At the Cost of Reduced Derivatization Flexibility: 5-Bromo Analog vs. Target Compound

The 5-bromo-substituted analog, 5-bromo-1-(2-(2-chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS not specified), is a closely related halogenated derivative with reported antimicrobial and antioxidant activities . In a related structural series, monobromoxindole 10—derived from (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin—exhibited a CC₅₀ of 0.197 mM (≈197 µM) in acutely HIV-infected MT-4 cells, representing the highest cytotoxicity among all tested convolutamydine analogs [1]. This brominated congener also showed a measurable reduction in selectivity compared to non-brominated derivatives (dibromo derivatives 7 and 9 showed decreased cytotoxicity to CC₅₀ = 0.205 mM and 0.245 mM, respectively) [1]. The target compound, lacking the C-5 bromine, retains this position for alternative functionalization (e.g., fluorination, methylation, or bioconjugation), whereas the 5-bromo analog is committed to bromine-specific reactivity. This trade-off—pre-installed halogen activity vs. synthetic flexibility—is a quantifiable procurement decision factor: CC₅₀ = 0.197 mM for monobromo derivatives vs. an open C-5 position for custom derivatization in the target compound.

Antiviral Cytotoxicity Halogen substitution MT-4 cells Convolutamydine derivatives

Ethyl Linker (n=2) vs. Propyl Linker (n=3): Chain-Length Divergence in Target Engagement and Physicochemical Profile

The target compound incorporates an ethyl linker (two methylene units) between the indolin-2-one N¹ and the 2-chlorophenoxy group, distinguishing it from the propyl-linked analog, 1-(3-(2-chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, which uses a three-methylene spacer . This single-methylene difference alters the spatial relationship between the chlorophenoxy group and the indolin-2-one pharmacophore, affecting both conformational flexibility and target-binding geometry. In related G-protein coupled receptor (GPCR)-targeting indolin-2-one series, propyl-linked derivatives have demonstrated selective binding affinity for certain GPCRs [1]. The ethyl linker, being one methylene unit shorter, constrains the conformational degrees of freedom (reducing the number of rotatable bonds by one compared to the propyl analog) and shifts the predicted LogP downward by approximately 0.5 units (based on the Hansch π contribution of a methylene group). This makes the ethyl-linked target compound a more rigid, slightly less lipophilic alternative to the propyl analog, with implications for binding specificity and metabolic stability [2].

Linker optimization Pharmacokinetics GPCR binding Chain-length SAR Drug design

Indolin-2-one Scaffold as a Privileged Kinase Inhibitor Pharmacophore: CNS Disease Patent Landscape Positioning

Indolin-2-one derivatives are established privileged scaffolds for kinase inhibition and CNS disease applications. Patents assigned to Hoffmann-La Roche (US 11,066,393) explicitly claim indolin-2-one derivatives for treating schizophrenia, bipolar disorder, major depression, Alzheimer's disease, and other CNS indications [1]. In parallel, indolin-2-one derivatives have been developed as potent second-generation tropomyosin receptor kinase (TRK) inhibitors, with lead compounds exhibiting IC₅₀ values as low as 0.5 nM against TRKA in biochemical assays [2]. The target compound, with its unique ortho-chlorophenoxyethyl N¹-substituent and unsubstituted aryl ring, occupies a distinct chemical space within this patent landscape. Its structural features map to general Formula I in the Roche CNS patent (wherein the N¹ substituent is broadly defined), positioning it as a potential novel composition-of-matter entry distinct from the exemplified 3-benzylideneindolin-2-one MDM2-p53 inhibitors [3] and the 3-pyrrole-substituted VEGFR-2 inhibitors [4]. This differentiation is significant for freedom-to-operate (FTO) analysis and for identifying unexplored kinase selectivity profiles.

Kinase inhibitor CNS disorders Schizophrenia Patent landscape TRK inhibitor

Best-Fit Application Scenarios for 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one Based on Quantitative Evidence


Anticancer SAR Studies: Ortho-vs-Para Chlorophenoxy Isomer Comparison Against HCT-116 Colon Cancer

The target compound serves as the critical ortho-chloro comparator for head-to-head evaluation against the published para-chloro analog (IC₅₀ = 0.12 mg/mL vs. HCT-116), which outperformed doxorubicin (IC₅₀ = 2.29 mg/mL) by 19-fold . Researchers can directly quantify the contribution of chlorine position to colon cancer cytotoxicity by testing both isomers in parallel under identical HCT-116 assay conditions. This SAR data is essential for lead optimization programs targeting colorectal cancer where chlorine positional isomerism may dictate potency differences of 2- to 10-fold .

Immunomodulatory Drug Discovery: N¹-Substitution Impact on NO Production Inhibition

The core scaffold 3-hydroxy-3-(2-oxopropyl)indolin-2-one is a validated NO production inhibitor (IC₅₀ = 34 µM in LPS-stimulated murine macrophages) [1]. Procuring the N¹-(2-chlorophenoxy)ethyl-substituted target compound enables direct assessment of whether hydrophobic N¹-substitution enhances or attenuates anti-inflammatory activity in the same RAW264.7 macrophage assay system. This addresses a key SAR question for developing indolin-2-one-based immunomodulatory agents targeting inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation.

Late-Stage Functionalization and Diversity-Oriented Synthesis: Maximizing Derivatizable Positions

With four unsubstituted aryl positions (C-4, C-5, C-6, C-7) on the indolin-2-one ring, the target compound provides twice the derivatization capacity of the 5,7-dimethyl analog (CEP, which retains only two accessible positions) . Furthermore, the target compound's predicted lower LogP and higher aqueous solubility (estimated ≥3- to 5-fold improvement) relative to CEP (LogP = 2.8, water solubility = 1.2 mg/L) make it a superior starting scaffold for medicinal chemistry programs where maintaining drug-like physicochemical properties during lead optimization is paramount . This is particularly relevant for CNS-targeted programs where optimal LogP ranges (typically 2–4) and adequate solubility are critical for blood-brain barrier penetration.

Kinase Inhibitor Patent Landscape Navigation and Novel IP Generation

The target compound occupies a structurally distinct niche within the indolin-2-one kinase inhibitor patent landscape, differentiated from Roche's CNS indolin-2-one portfolio (US 11,066,393) [2], the 3-benzylideneindolin-2-one MDM2-p53 inhibitor class [2], and the TRK inhibitor series [2]. Its unique ortho-chlorophenoxyethyl N¹-substituent combined with an unsubstituted aryl ring may confer a novel kinase selectivity profile not accessible to existing patent-exemplified derivatives. Organizations pursuing kinase inhibitor development can use this compound for freedom-to-operate (FTO) analysis and as a starting point for generating novel composition-of-matter intellectual property.

Quote Request

Request a Quote for 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.